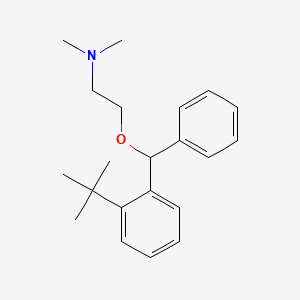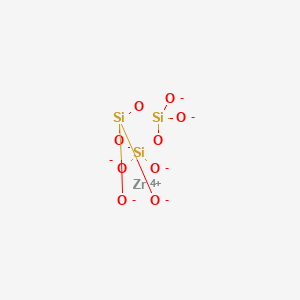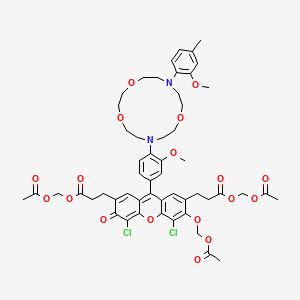
N-(2-hydroxy-1-pent-4-enylindol-3-yl)iminobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BZO-4en-POXIZID is classified as a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. BZO-4en-POXIZID has been reported to cause psychoactive effects similar to THC and has been associated with adverse events, including deaths .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BZO-4en-POXIZID involves the reaction of N-[(Z)-(2-oxo-1-pent-4-enyl-indolin-3-ylidene)amino]benzamide with various reagents under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: it is likely that the compound is synthesized in controlled laboratory environments using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: BZO-4en-POXIZID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert BZO-4en-POXIZID into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogues .
Scientific Research Applications
BZO-4en-POXIZID has several scientific research applications, including:
Mechanism of Action
BZO-4en-POXIZID exerts its effects by acting as an agonist at cannabinoid receptors, particularly the cannabinoid receptor 2 (CB2). The compound binds to these receptors, mimicking the effects of natural cannabinoids like THC. This interaction leads to various physiological and psychoactive effects .
Comparison with Similar Compounds
BZO-HEXOXIZID: Another synthetic cannabinoid with similar effects and structure.
BZO-POXIZID: A closely related analogue with slight structural differences.
5F-BZO-POXIZID: A fluorinated analogue with distinct pharmacological properties.
Uniqueness: BZO-4en-POXIZID is unique due to its specific structural features, including the pent-4-enyl group, which distinguishes it from other synthetic cannabinoids. This structural uniqueness may contribute to its distinct pharmacological profile and effects .
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-pent-4-enylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C20H19N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h2,4-8,10-13,25H,1,3,9,14H2 |
InChI Key |
FXJBPPHIHQKZMR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)



